molecular formula C24H28O4 B13137363 1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione CAS No. 88147-73-3

1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione

Cat. No.: B13137363
CAS No.: 88147-73-3
M. Wt: 380.5 g/mol
InChI Key: GTHKKRRIKXFSAO-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes hydroxyl groups at the 1 and 8 positions, and pentyl groups at the 2 and 7 positions. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione typically involves the functionalization of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the pentyl groups at the 2 and 7 positions. The hydroxyl groups can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione is unique due to the presence of both hydroxyl and pentyl groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other anthracene derivatives .

Properties

CAS No.

88147-73-3

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

1,8-dihydroxy-2,7-dipentylanthracene-9,10-dione

InChI

InChI=1S/C24H28O4/c1-3-5-7-9-15-11-13-17-19(21(15)25)24(28)20-18(23(17)27)14-12-16(22(20)26)10-8-6-4-2/h11-14,25-26H,3-10H2,1-2H3

InChI Key

GTHKKRRIKXFSAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCC)O)O

Origin of Product

United States

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